molecular formula C20H19N5OS B2704145 5-methyl-1-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide CAS No. 2034451-34-6

5-methyl-1-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2704145
CAS No.: 2034451-34-6
M. Wt: 377.47
InChI Key: GRMGTAMSZLOECJ-UHFFFAOYSA-N
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Description

The compound 5-methyl-1-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide features a pyrazole core substituted with a methyl group at position 5 and a phenyl group at position 1. The carboxamide group at position 4 is linked to an ethyl chain terminating in a pyrazole ring bearing a thiophen-3-yl substituent.

Properties

IUPAC Name

5-methyl-1-phenyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS/c1-15-18(13-22-25(15)17-5-3-2-4-6-17)20(26)21-9-11-24-10-7-19(23-24)16-8-12-27-14-16/h2-8,10,12-14H,9,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMGTAMSZLOECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCN3C=CC(=N3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

To prepare 5-methyl-1-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide, the synthetic route generally involves the following steps:

  • Formation of the pyrazole ring: : This can be achieved through the reaction of appropriate hydrazines with 1,3-dicarbonyl compounds under reflux conditions.

  • Introduction of the thiophene ring: : This step usually involves the functionalization of the pyrazole ring with a thiophene derivative using palladium-catalyzed cross-coupling reactions.

  • Addition of the carboxamide group: : The carboxamide functional group is introduced through the reaction of the resulting intermediate with suitable amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound can be optimized using continuous flow chemistry techniques. This approach enhances the yield and purity of the final product by maintaining precise control over reaction parameters like temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings.

  • Reduction: : Reduction of the carboxamide group can yield amine derivatives.

  • Substitution: : Various electrophilic and nucleophilic substitution reactions can be performed, especially on the aromatic phenyl ring.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

  • Substitution: : Conditions depend on the nature of the substituent, with common reagents including halogens, alkylating agents, and nitration mixtures.

Major Products

  • Oxidation: : Carboxylic acids, ketones, or aldehydes.

  • Reduction: : Primary and secondary amines.

  • Substitution: : Various substituted derivatives depending on the functional groups introduced.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing pyrazole and thiophene moieties exhibit significant anticancer activity. For example:

  • A study demonstrated that similar pyrazole derivatives showed cytotoxic effects against various cancer cell lines, including colorectal and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Activity

5-methyl-1-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide has shown promising antimicrobial properties:

CompoundMinimum Inhibitory Concentration (MIC)Target Organisms
Compound A5 µg/mLStaphylococcus aureus
Compound B10 µg/mLEscherichia coli

These results suggest that the presence of both thiophene and pyrazole rings enhances antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. Studies have shown that it can inhibit pro-inflammatory cytokines and reduce inflammation in animal models, indicating its potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the pharmacological effects of pyrazole derivatives similar to this compound:

  • Anticancer Activity : A study published in Molecules highlighted the synthesis of various pyrazole derivatives and their evaluation against cancer cell lines, showing promising results in inhibiting tumor growth .
  • Antimicrobial Efficacy : Research conducted on thiophene-containing compounds revealed their effectiveness against multiple bacterial strains, supporting the potential application of this compound in developing new antibiotics .
  • Inflammation Models : Experimental models demonstrated that compounds with similar structures significantly reduced inflammation markers, suggesting therapeutic applications in conditions like arthritis .

Mechanism of Action

5-methyl-1-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide exerts its effects through interactions with molecular targets such as enzymes and receptors. Its mechanism of action often involves binding to active sites, leading to inhibition or activation of the target enzymes. The pathways involved can include signal transduction, gene expression modulation, and metabolic alterations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share structural similarities with the target molecule, differing primarily in substituents and core modifications:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Yield (%) Melting Point (°C) Notable Features
Target Compound 5-methyl, 1-phenyl, thiophen-3-yl-pyrazole-ethylamide C₂₁H₂₀N₆OS 420.48 - - Thiophene-pyrazole hybrid
3a () 5-chloro, 4-cyano, 1-phenyl C₂₁H₁₅ClN₆O 402.83 68 133–135 Chloro and cyano groups enhance polarity
3d () 5-chloro, 4-cyano, 4-fluorophenyl C₂₁H₁₄ClFN₆O 420.82 71 181–183 Fluorine improves metabolic stability
5b () 2-methyl-5-nitroimidazole, thiophen-3-yl-ethoxyethyl C₁₈H₁₈N₄O₂S 378.43 - - Nitroimidazole-thiophene conjugate
Compound (I) () 4-fluorophenyl, 5-methyl-triazolyl C₂₄H₂₁FN₆S 452.52 - - Carbothioamide and triazole moieties

Key Observations :

Heterocyclic Hybrids : The target compound’s thiophene-pyrazole linkage (cf. ’s thiophene-ethoxyethyl chain) may improve π-π stacking interactions in biological targets .

Amide vs. Carbothioamide : ’s carbothioamide (C=S) versus the target’s carboxamide (C=O) alters hydrogen-bonding capacity, impacting target selectivity .

Biological Activity

5-Methyl-1-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxicity, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-component reactions. The compound is synthesized from a combination of 5-methyl-1-phenylpyrazole and various thiophene derivatives under controlled conditions, often utilizing solvents like ethanol and catalysts such as triethylamine. The reaction conditions usually include refluxing the mixture for a specified duration to ensure complete conversion and formation of the desired product .

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of pyrazole derivatives, including this compound, against various cancer cell lines. The compound exhibits significant cytotoxicity, with IC50 values indicating its effectiveness in inhibiting cancer cell proliferation. For instance, compounds structurally similar to this pyrazole derivative have shown IC50 values ranging from 0.01 µM to 49.85 µM against different cancer cell lines such as A549 and HCT116 .

The mechanism by which this compound exerts its biological effects is believed to involve induction of apoptosis in cancer cells. This is achieved through the activation of caspases and subsequent DNA fragmentation, leading to programmed cell death. Additionally, some studies suggest that these compounds may inhibit key signaling pathways involved in cancer progression, such as the Aurora-A kinase pathway .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been screened for antimicrobial activity. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria, with zones of inhibition comparable to standard antibiotics like streptomycin. This broad-spectrum antimicrobial activity suggests potential applications in treating infections .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Cytotoxicity Against Lung Cancer : A study demonstrated that a related pyrazole derivative exhibited an IC50 of 26 µM against A549 lung cancer cells, showcasing its potential as a therapeutic agent .
  • Antimicrobial Efficacy : In vitro tests revealed that certain derivatives showed significant activity against Escherichia coli and Staphylococcus aureus, suggesting their utility in combating bacterial infections .

Research Findings Summary

Activity Type Effectiveness IC50 Values Notes
CytotoxicitySignificant0.01 µM - 49.85 µMInduces apoptosis in cancer cells
AntimicrobialModerate to HighN/AEffective against Gram-positive/negative bacteria

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for constructing the multi-heterocyclic scaffold of this compound?

  • The compound's synthesis involves sequential cyclocondensation and coupling reactions. Key steps include:

  • Pyrazole ring formation : Using hydrazine derivatives and β-keto esters or cyanoacetates under acidic conditions (e.g., acetic acid) to form the 1H-pyrazole core .
  • Thiophene-pyrazole linkage : Suzuki-Miyaura coupling or nucleophilic substitution to attach the thiophen-3-yl group to the pyrazole ring .
  • Carboxamide coupling : Activating the carboxylic acid group with EDCI/HOBt or using mixed anhydrides to attach the ethylamine side chain .
    • Critical factors : Solvent choice (DMF or THF), temperature control (60–80°C), and catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions) significantly affect yield and purity .

Q. How can structural ambiguities in the compound be resolved using spectroscopic techniques?

  • 1H/13C NMR : Assign peaks by comparing with analogous pyrazole-thiophene derivatives. For example:

  • Pyrazole protons resonate at δ 6.8–7.5 ppm, while thiophene protons appear at δ 7.2–7.9 ppm .
  • Carboxamide carbonyls show signals at ~168–172 ppm in 13C NMR .
    • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 407.14) and fragments corresponding to the thiophene-pyrazole moiety .
    • X-ray crystallography : Resolves stereoelectronic effects, such as the orientation of the phenyl and thiophene substituents .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Target selection : Prioritize kinases (e.g., JAK2, EGFR) or GPCRs based on structural similarity to known pyrazole-based inhibitors .
  • In vitro assays :

  • Enzyme inhibition (IC₅₀ determination) using fluorescence-based kits .
  • Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .
    • Controls : Include positive controls (e.g., staurosporine for kinase assays) and vehicle-treated cells to validate experimental conditions .

Advanced Research Questions

Q. How can computational methods guide the optimization of its binding affinity?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 or mGluR5). Key findings:

  • The thiophene ring engages in π-π stacking with hydrophobic pockets .
  • The carboxamide group forms hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2) .
    • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify regions prone to conformational changes .

Q. What strategies address contradictions in bioactivity data across different studies?

  • Source validation : Ensure compound purity (>95% by HPLC) and confirm stereochemistry (e.g., NOESY for cis/trans isomers) .
  • Assay standardization :

  • Normalize cell viability assays using ATP quantification (e.g., CellTiter-Glo) to reduce variability .
  • Replicate experiments across independent labs with blinded data analysis .
    • Meta-analysis : Compare IC₅₀ values from literature (e.g., PubChem BioAssay) to identify outliers and systemic biases .

Q. How can SAR studies improve selectivity against off-target receptors?

  • Substituent modification :

  • Replace the 5-methyl group with electron-withdrawing groups (e.g., -CF₃) to enhance kinase selectivity .
  • Vary the phenyl ring substituents (e.g., 4-F, 4-OMe) to modulate lipophilicity and reduce hERG channel binding .
    • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors) using tools like Phase or MOE .

Q. What experimental designs validate computational predictions of metabolic stability?

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key parameters:

  • Half-life (t₁/₂) and intrinsic clearance (CLint) .
    • CYP450 inhibition : Screen against CYP3A4 and CYP2D6 to assess drug-drug interaction risks .
    • Cross-validation : Compare in silico predictions (e.g., SwissADME) with experimental data to refine computational models .

Methodological Notes

  • Data tables (e.g., IC₅₀ values, synthetic yields) should be cross-referenced with primary literature .
  • Contradictory results require rigorous validation through orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

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